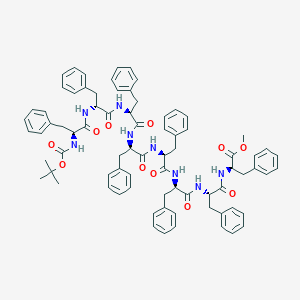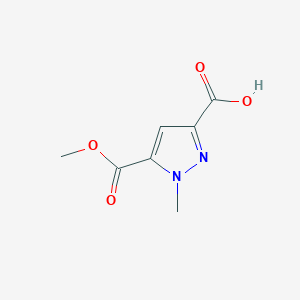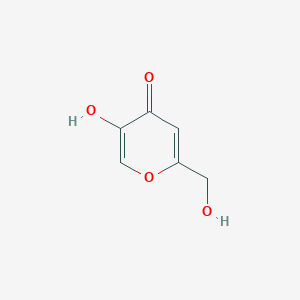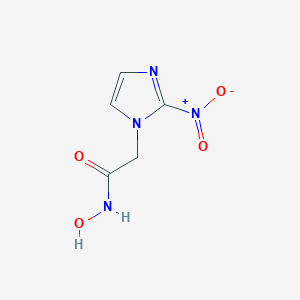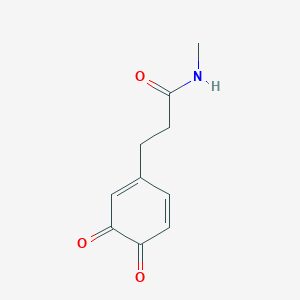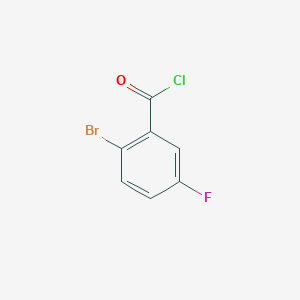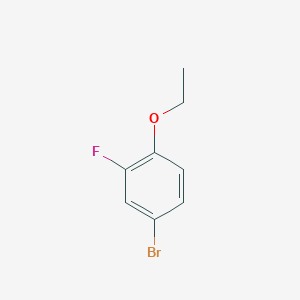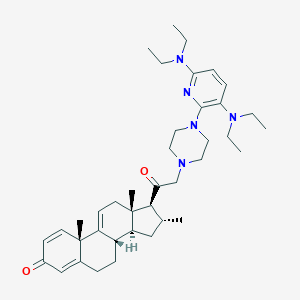
U-74500A Free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
U-74500A Free base is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The compound has been extensively studied for its potential use as a pain medication and has shown promising results in preclinical trials.
Mecanismo De Acción
U-74500A Free base exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. The compound has been shown to have a high affinity for the mu-opioid receptor, which contributes to its potent analgesic effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its analgesic effects, U-74500A Free base has been shown to produce several other biochemical and physiological effects. The compound has been shown to produce sedation, respiratory depression, and gastrointestinal effects in animal models. It has also been shown to have a high potential for abuse and dependence, which has limited its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-74500A Free base has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. The compound is also relatively easy to synthesize and has been optimized to produce high yields with high purity. However, the compound's potential for abuse and dependence limits its use in laboratory experiments and requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on U-74500A Free base. One area of research is the development of new opioid medications that have reduced potential for abuse and dependence. U-74500A Free base could serve as a starting point for the development of these medications. Another area of research is the development of new pain management strategies that do not rely on opioids. U-74500A Free base could be used to study the role of the mu-opioid receptor in pain management and identify new targets for non-opioid pain medications. Finally, U-74500A Free base could be used to study the mechanisms of opioid addiction and identify new targets for addiction treatment.
Métodos De Síntesis
The synthesis of U-74500A Free base involves several steps, including the reaction of 4-bromobenzyl cyanide with 4-methoxyphenyl magnesium bromide to form the intermediate product. The intermediate product is then reacted with 2-(2,6-dimethylphenyl)ethylamine to form the final product. The synthesis method has been optimized to produce high yields of U-74500A Free base with high purity.
Aplicaciones Científicas De Investigación
U-74500A Free base has been extensively studied for its potential use in pain management. It has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. The compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Propiedades
Número CAS |
111640-85-8 |
|---|---|
Nombre del producto |
U-74500A Free base |
Fórmula molecular |
C39H57N5O2 |
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C39H57N5O2/c1-8-42(9-2)33-14-15-35(43(10-3)11-4)40-37(33)44-22-20-41(21-23-44)26-34(46)36-27(5)24-32-30-13-12-28-25-29(45)16-18-38(28,6)31(30)17-19-39(32,36)7/h14-18,25,27,30,32,36H,8-13,19-24,26H2,1-7H3/t27-,30-,32+,36-,38+,39+/m1/s1 |
Clave InChI |
AURBBRTXTSQWSZ-NLJYJMBESA-N |
SMILES isomérico |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC=C5[C@H]4CCC6=CC(=O)C=C[C@@]65C)C)C |
SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
SMILES canónico |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Sinónimos |
21-(4(3,6-di-N-diethylamine-2-pyridinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione DDPPMPTD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



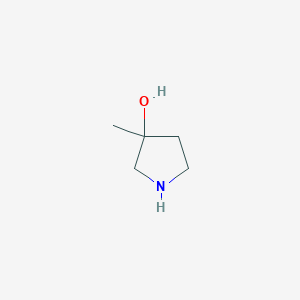
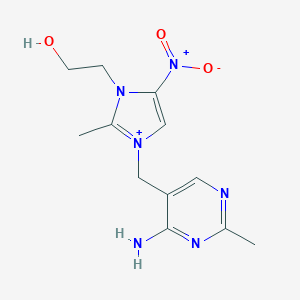
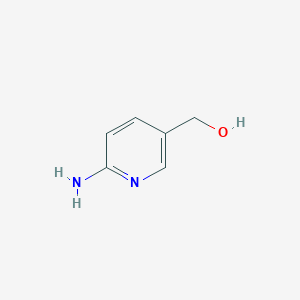
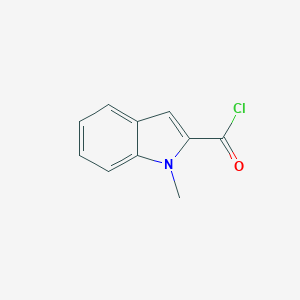
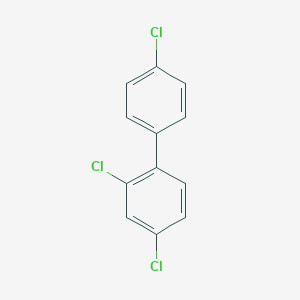
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

